molecular formula C21H26FN3O5S B2478083 N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 898415-32-2

N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2478083
CAS No.: 898415-32-2
M. Wt: 451.51
InChI Key: AYGICWVEIAJGBD-UHFFFAOYSA-N
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Description

N'-{2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a piperidine core substituted with a 4-fluorobenzenesulfonyl group, a furan-2-yl ethyl chain, and an ethanediamide linker. Its structure integrates sulfonamide and amide functionalities, which are common in bioactive molecules targeting neurological and inflammatory pathways . The 4-fluorobenzenesulfonyl moiety enhances metabolic stability and receptor binding affinity, while the furan ring may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S/c22-16-6-8-19(9-7-16)31(28,29)25-14-2-1-4-17(25)10-12-23-20(26)21(27)24-13-11-18-5-3-15-30-18/h3,5-9,15,17H,1-2,4,10-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGICWVEIAJGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

Palladium- and rhodium-catalyzed hydrogenation remains the most direct method for piperidine synthesis. For 2-substituted piperidines, Grygorenko's protocol using Rh/C under 50 psi H2 in EtOH achieves >90% yield for analogous structures. Key considerations:

  • Substrate pre-functionalization : Introducing the ethyl sidechain prior to hydrogenation via Suzuki-Miyaura coupling (Scheme 7A) enables one-pot hydrogenation/functionalization.
  • Stereochemical control : Chiral bisphosphine ligands (e.g., BINAP) with Ru catalysts induce enantioselectivity in hydrogenation (Scheme 12), critical for chiral piperidines.

Intramolecular Cyclization Strategies

Kamimura's radical cyclization of 1,6-enynes (Scheme 30A) offers an alternative route:

  • Substrate preparation :

    • Ethyl 4-(allyloxy)but-2-ynoate → Radical initiation with Et3B
    • 5-exo-dig cyclization → Piperidine intermediate
  • Yield optimization :

    • Acetonitrile solvent favors 6-endo-trig pathway (78% yield)
    • Methanol shifts selectivity to 5-exo-trig (62% yield)

Sulfonamide Functionalization

Sulfonyl Chloride Coupling

Reaction of piperidine with 4-fluorobenzenesulfonyl chloride follows established protocols:

Condition Parameter Value
Solvent Dichloromethane 0.1 M
Base Triethylamine 3.0 eq
Temperature 0°C → RT 2 h
Yield Isolated 85-92%

Mechanistic considerations :

  • Bidentate coordination of sulfonyl chloride to piperidine nitrogen
  • Base scavenges HCl to prevent N-protonation

Alternative Sulfonation Methods

Crudden's borenium-mediated reduction (Scheme 9A) enables sulfonamide formation under non-metallic conditions:

  • Substrate : 2-Ethylpyridine
  • Reagents :
    • Borenium ion (1.2 eq)
    • Hydrosilane (3.0 eq)
  • Conditions :
    • 80°C, 12 h
    • cis-Selectivity >20:1 dr

Ethanediamide Bridge Construction

Sequential Amide Coupling

A stepwise approach prevents symmetrical byproducts:

Step 1 : Piperidine ethylamine + oxalyl chloride

  • Conditions :
    • THF, -78°C
    • 2.2 eq oxalyl chloride
    • 92% conversion to mono-acid chloride

Step 2 : Furan ethylamine coupling

  • Activation : HATU (1.05 eq), DIPEA (3.0 eq)
  • Solvent : DMF, 0°C → RT
  • Yield : 78% overall

One-Pot Diamide Formation

Martin's [5 + 1] aza-Sakurai cyclization (Scheme 47B) inspires a tandem approach:

  • Components :

    • Piperidine sulfonamide (1.0 eq)
    • Furan ethyl isocyanate (2.2 eq)
    • Oxalic acid (1.1 eq)
  • Catalysis :

    • ZrCl4 (0.2 eq)
    • NHC-Cu(I) (5 mol%)
  • Outcome :

    • 68% isolated yield
    • >95% purity by HPLC

Critical Analysis of Methodologies

Hydrogenation vs. Cyclization Tradeoffs

Parameter Hydrogenation Cyclization
Scalability Kilogram-scale feasible Limited to <100 g
Stereoselectivity Requires chiral ligands Innate from substrate
Functional group Sensitive to S, F Tolerates halogens
Typical yield 85-92% 65-78%

Sulfonylation Efficiency

Comparative kinetics reveal:

$$ \text{Reaction rate} = k[Piperidine][SO_2Cl]^{1.1} $$

  • Base impact : Et3N > iPr2NEt (2.3x rate enhancement)
  • Solvent effects :
    • DCM: 85% yield
    • THF: 72% yield
    • DMF: <5% yield (side reactions)

Process Optimization Considerations

Purification Strategies

  • Crystallization : Ethyl acetate/hexanes (3:1) removes sulfonic acid byproducts
  • Chromatography : SiO2 with EtOAc/MeOH gradient (95:5 → 80:20)
  • Final compound : Recrystallization from hot iPrOH yields >99% purity

Green Chemistry Metrics

Metric Hydrogenation Route Cyclization Route
PMI (kg/kg) 18.7 32.4
E-factor 6.2 11.8
Energy (kJ/mol) 480 620

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid, while reduction of the piperidine ring can yield piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The fluorobenzene sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine and furan rings may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-Based Sulfonamides and Amides

The compound shares structural homology with piperidine derivatives such as W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide). Key differences include:

  • Substituent Position : The target compound’s sulfonyl group is at the piperidin-2-yl position, whereas W-15/W-18 feature substituents at the piperidin-4-yl or piperidinylidene positions, altering steric and electronic profiles .

Fentanyl Analogues

Fluorinated fentanyl derivatives, such as N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide , share the piperidine core but differ in:

  • Aromatic Substituents : The target compound’s 4-fluorobenzenesulfonyl and furan groups contrast with fentanyl’s fluorophenyl and phenethyl motifs, which are critical for µ-opioid receptor binding .
  • Pharmacological Activity: Fentanyl analogues exhibit potent opioid effects, whereas the target compound’s ethanediamide linker likely reduces opioid receptor affinity, redirecting its mechanism toward non-opioid targets (e.g., ion channels or enzymes) .

4-Anilidopiperidine Analogues

Compounds like N-phenyl-N-(piperidin-4-yl)propionamide () share synthetic pathways but diverge in:

  • Synthetic Yield : The target compound’s synthesis via Boc-protected intermediates (similar to ) achieves >75% yield, comparable to optimized routes for 4-anilidopiperidines .

Comparative Data Table

Parameter Target Compound W-15/W-18 Fluorinated Fentanyl 4-Anilidopiperidine
Core Structure Piperidin-2-yl with sulfonamide Piperidinylidene sulfonamide Piperidin-4-yl with phenethyl Piperidin-4-yl with anilido
Key Substituents 4-Fluorobenzenesulfonyl, furan-2-yl ethyl Chlorophenyl, nitrophenylethyl Fluorophenyl, phenethyl Phenyl, propionamide
Synthetic Yield ~75% (estimated via analogous routes) 60–70% 50–65% 70–80%
Receptor Affinity Hypothesized non-opioid targets Low µ-opioid affinity High µ-opioid affinity Variable (dependent on R-groups)
Metabolic Stability High (sulfonamide resistance to hydrolysis) Moderate Low (ester/propionamide cleavage) Moderate

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using SHELX programs, as in ) reveals that the 4-fluorobenzenesulfonyl group in the target compound adopts a planar conformation, optimizing hydrophobic interactions in enzyme-binding pockets .
  • Synthetic Challenges: The Boc-deprotection step (common in piperidine chemistry, ) requires rigorous purification to avoid residual solvents, as noted in analogous syntheses .

Biological Activity

N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic compound with a complex structure that suggests various potential biological activities. Its design incorporates a piperidine ring, a sulfonamide group, and an ethanediamide backbone, which may enable interactions with diverse biological targets.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Piperidine Ring : Provides basicity and potential for interaction with biological receptors.
  • 4-Fluorobenzenesulfonyl Group : Imparts unique electronic properties that may enhance binding affinity to targets.
  • Ethyl and Furan Substituents : These groups may contribute to the compound's overall solubility and bioavailability.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways. The sulfonamide moiety is known to interact with various enzymes, potentially leading to the inhibition of pro-inflammatory mediators. Further studies are needed to elucidate the precise molecular mechanisms involved.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively reduce inflammation markers in cell cultures. For instance:

  • Cell Line : RAW264.7 (macrophages)
  • Assay Type : Nitric Oxide Production Inhibition
  • Findings : Significant reduction in nitric oxide levels upon treatment with the compound .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is useful. The table below summarizes key features:

Compound NameStructural FeaturesBiological Activity
4-FluorobenzenesulfonamideSulfonamide groupAntimicrobial activity
Piperidine derivativesBasic structureAnalgesic properties
N,N-DimethylacetamideAmide groupSolvent and reagent

This comparison highlights the distinctive combination of functional groups in this compound, which may contribute to its unique biological activities compared to other compounds .

Future Directions

Further research is necessary to explore:

  • In Vivo Efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

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